rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis
Description
rac-(3aR,7aS)-5-Methyl-octahydrofuro[3,2-c]pyridine, cis is a bicyclic heterocyclic compound featuring a fused furopyridine scaffold with a methyl substituent at the 5-position. Its stereochemistry is defined by the cis configuration of the octahydro ring system, which confers unique conformational rigidity. This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly for designing ligands targeting central nervous system (CNS) receptors or enzymes .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-methyl-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine |
InChI |
InChI=1S/C8H15NO/c1-9-4-2-8-7(6-9)3-5-10-8/h7-8H,2-6H2,1H3 |
InChI Key |
JCMGRYDIKYOOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C(C1)CCO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis involves multiple steps. One common synthetic route includes the use of tert-butoxycarbonyl (Boc) protection followed by cyclization reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Mechanism of Action
The mechanism of action of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Commercial Availability :
- Supplier : CymitQuimica (Ref: 3D-NKD17465).
- Pricing : 50 mg = €745.00; 500 mg = €2,102.00 (as of January 2025) .
- Synthesis Notes: The racemic mixture suggests synthetic challenges in achieving enantiomeric purity, which may contribute to its higher cost compared to analogs .
Comparison with Structurally Similar Compounds
Structural and Commercial Comparison
The following table compares rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis with key analogs based on available commercial and structural
Substituent-Driven Functional Differences
- Methyl vs. tert-Butoxycarbonyl (Boc): The 5-methyl group in the target compound provides a compact, lipophilic moiety, favoring blood-brain barrier penetration for CNS applications . Cost Analysis: The methyl derivative’s price (€745/50 mg) exceeds that of Boc-containing analogs (e.g., 3-{[(tert-butoxy)carbonyl]amino}propanoic acid at €612/50 mg), likely due to its racemic nature and demand in enantioselective research .
- Hydrochloride Salt Form (CAS 1909293-84-0): The hydrochloride salt variant offers enhanced solubility in polar solvents, making it preferable for in vitro assays.
- Pyrrolidinyl and Halogenated Analogs: Compounds like SY213102 (bromomethyl/difluorobenzene) and SY213105 (8-hydroxyquinoline) exhibit divergent reactivity profiles. For example, bromomethyl groups enable nucleophilic substitutions, while hydroxyquinoline derivatives are used in metal-chelating therapies .
Research Implications and Limitations
Key Findings
Data Gaps
- Physicochemical Data : Melting points, solubility, and logP values are absent in available sources, limiting direct pharmacological comparisons.
- Biological Activity: No evidence details receptor binding affinities or metabolic stability, necessitating further experimental validation.
Biological Activity
rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis is a bicyclic compound that has garnered attention for its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
The molecular formula of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine is C8H15NO, with a molecular weight of approximately 141.2 g/mol. The compound is characterized by a fused bicyclic structure that includes a furo moiety, which contributes to its distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.2 g/mol |
| IUPAC Name | rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine |
| CAS Number | 2138174-65-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.
- Enzyme Inhibition : Preliminary studies suggest that rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Binding : The compound may act as a ligand for specific receptors in the central nervous system (CNS), indicating potential applications in neuropharmacology.
Biological Activity Studies
Recent research has focused on evaluating the pharmacological properties of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine through various in vitro and in vivo studies.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on neurotransmitter systems. It was found that rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine exhibited significant modulation of serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and other CNS-related conditions.
Case Study 2: Antimicrobial Activity
Another research effort assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated that rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine displayed moderate antibacterial activity, particularly against Gram-positive bacteria.
Toxicology and Safety Profile
The safety profile of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine has been evaluated in preliminary toxicological studies. Results indicate that the compound has a low toxicity profile at therapeutic doses; however, further studies are needed to fully understand its safety and side effects.
Future Directions
Ongoing research aims to explore the full therapeutic potential of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine. Key areas of interest include:
- Development of Derivatives : Synthesis of analogs may enhance biological activity or selectivity for specific targets.
- Clinical Trials : Further preclinical studies followed by clinical trials will be essential to establish efficacy and safety in humans.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will provide insights into its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
